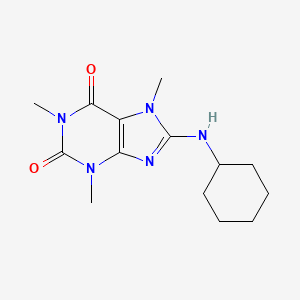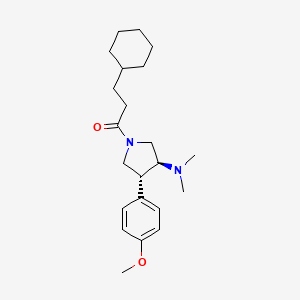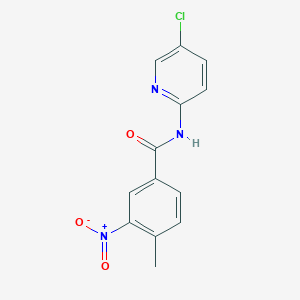
1-(6-quinolin-8-ylpyridin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline and pyridine derivatives, akin to 1-(6-quinolin-8-ylpyridin-2-yl)ethanol, often involves catalytic processes or novel synthetic pathways. For instance, the catalyst-free synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates from corresponding hetaryl ureas and alcohols demonstrates an environmentally friendly technique, achieving good-to-high yields (Kasatkina et al., 2021). Additionally, methods like the one-step synthesis of pyridines and quinolines through coupling of γ-amino-alcohols with secondary alcohols, catalyzed by ruthenium pincer complexes, underline innovative approaches in the field (Srimani et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and interaction with other molecules. For example, the synthesis and characterization of 2,6-di(quinolin-8-yl)pyridines highlight the importance of X-ray crystal structures and NMR shifts in elucidating the molecular framework, which is essential for designing bistridentate Ru(II) complexes with extended luminescent lifetimes (Jäger et al., 2007).
Chemical Reactions and Properties
The reactivity and chemical behavior of 1-(6-quinolin-8-ylpyridin-2-yl)ethanol-related compounds can be explored through their synthesis routes and interactions. For instance, the efficient synthesis of 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives via unusual ring-opening reactions indicates the compound's versatility in chemical transformations (Wang et al., 2011).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and crystallinity, is crucial for the compound's application in different domains. Research on the thin film preparation and optical characterization of related compounds offers insights into their potential use in light-emitting devices, underlining the importance of physical properties analysis (Albrecht et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are fundamental for the application and handling of the compound. The role of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, showcasing its chemical versatility and reactivity, exemplifies the importance of understanding these properties (Elladiou & Patrickios, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6-quinolin-8-ylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11(19)14-8-3-9-15(18-14)13-7-2-5-12-6-4-10-17-16(12)13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVCPUMFFYCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C2=CC=CC3=C2N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Quinolin-8-ylpyridin-2-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B5631119.png)


![4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5631139.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631140.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5631154.png)
![2-acetyl-8-(1H-imidazol-2-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5631160.png)
![1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5631163.png)
![2,5-dimethyl-3-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]pyrazine](/img/structure/B5631164.png)

![3,5-dichloro-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-N,4-dimethylbenzamide](/img/structure/B5631201.png)

![1-[1-(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5631223.png)
![2-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5631229.png)